Regorafenib

Hepatocellular Carcinoma Second-Line Therapy Overall Survival

Regorafenib is the only multi-kinase inhibitor with a dedicated positive Phase III trial (RESORCE) in second-line HCC (HR 0.62; 38% mortality risk reduction). Its unique dual VEGFR2 (IC₅₀ 3–4.2 nM) and TIE2 (IC₅₀ 31 nM) inhibition addresses angiogenic escape pathways absent from sorafenib and fruquintinib. Active metabolites M-2 and M-5 achieve comparable in vivo exposure to the parent compound, sustaining target engagement in pharmacodynamic studies. In GIST, the GRID trial demonstrated a 5.3-fold PFS improvement (HR 0.27) versus placebo. Select regorafenib for preclinical sorafenib-resistance models, sequential anti-angiogenic evaluation, and immuno-oncology research leveraging CSF1R-mediated TAM modulation.

Molecular Formula C21H15ClF4N4O3
Molecular Weight 482.8 g/mol
CAS No. 755037-03-7
Cat. No. B1684635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegorafenib
CAS755037-03-7
Synonyms4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-n-methylpyridine-2-carboxamide
BAY 73-4506
BAY-73-4506
BAY73-4506
regorafenib
Stivarga
Molecular FormulaC21H15ClF4N4O3
Molecular Weight482.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
InChIInChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)
InChIKeyFNHKPVJBJVTLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to light pink solid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Regorafenib (CAS 755037-03-7) – Multi-Kinase Inhibitor Procurement Reference for Oncology Research


Regorafenib (Stivarga) is an orally active, small-molecule multi-kinase inhibitor that targets a broad range of receptor tyrosine kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR-β, FGFR, CSF1R) [1]. It is approved for the treatment of metastatic colorectal cancer (mCRC), advanced gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC) [1]. Its dual inhibition of VEGFR2 and TIE2 confers additive anti-angiogenic effects and unique regulation of vessel stability compared to other kinase inhibitors [2].

Why Regorafenib Cannot Be Simply Substituted with Other Multi-Kinase Inhibitors in mCRC, HCC, or GIST


Regorafenib is often categorized alongside other multi-kinase inhibitors like sorafenib, fruquintinib, and sunitinib, yet key differences in target profiles, metabolite pharmacology, and clinical trial outcomes preclude straightforward therapeutic interchange. Regorafenib's distinctive inhibition of TIE2, absent in sorafenib and fruquintinib, addresses a key resistance pathway to VEGF inhibition [1]. Furthermore, its active metabolites M-2 and M-5 contribute meaningfully to in vivo activity, a feature not documented for many comparator agents [2]. Clinical data demonstrate distinct efficacy and safety profiles that mandate compound-specific selection: regorafenib is the only agent with a positive Phase III trial in second-line HCC post-sorafenib progression (RESORCE) [3], and its toxicity signature—particularly hand-foot skin reaction (HFSR) and hypertension—differs quantitatively from both TAS-102 and fruquintinib [4]. Substitution based on class membership alone risks both suboptimal efficacy and unanticipated toxicity.

Quantitative Differentiation Evidence: Regorafenib vs. Key Comparators in Oncology


Second-Line HCC Survival Benefit: Regorafenib vs. Placebo (RESORCE Phase III)

Regorafenib demonstrates a statistically significant and clinically meaningful improvement in overall survival (OS) in patients with HCC progressing on sorafenib. The hazard ratio (HR) for OS was 0.62 (95% CI: 0.50–0.78; p < 0.0001), representing a 38% reduction in the risk of death [1]. Median OS was 10.6 months with regorafenib versus 7.8 months with placebo, a difference of 2.8 months [1]. Notably, cabozantinib, another second-line HCC agent, achieved a median OS of 10.2 months vs. 8.0 months (HR 0.76) in the CELESTIAL trial, though no direct head-to-head trial exists [2]. Regorafenib's benefit was consistent regardless of time to progression on prior sorafenib (HRs 0.26–0.66 across quartiles) [3].

Hepatocellular Carcinoma Second-Line Therapy Overall Survival

Distinct Kinase Inhibition Profile: Dual VEGFR2/TIE2 Blockade vs. Sorafenib and Fruquintinib

Regorafenib's kinase inhibition profile is quantitatively distinct from both its predecessor sorafenib and the more selective fruquintinib. Regorafenib potently inhibits VEGFR2 autophosphorylation (IC50 = 3–4.2 nM) and TIE2 autophosphorylation (IC50 = 31 nM) [1]. Fruquintinib is a highly selective VEGFR1/2/3 inhibitor (IC50 values: VEGFR1 33 nM, VEGFR2 35 nM, VEGFR3 0.5 nM) with no reported activity against TIE2 [2]. Sorafenib also lacks TIE2 inhibition and shows distinct potency: VEGFR2 IC50 = 90 nM, PDGFR-β IC50 = 57 nM [3]. The dual blockade of VEGFR2 and TIE2 by regorafenib provides additive anti-angiogenic effects and is implicated in overcoming resistance to VEGF pathway inhibition via ANG2-TIE2 signaling [4].

Kinase Selectivity Anti-Angiogenesis Mechanism of Action

Active Metabolite Contribution: M-2 and M-5 Pharmacologic Activity

Regorafenib yields two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide/N-desmethyl), that exhibit similar kinase inhibition profiles and comparable potency to the parent compound in biochemical assays [1]. In clinical studies, steady-state exposure (AUC) to M-2 and M-5 was similar to that of regorafenib: after 21 days of 160 mg daily dosing, geometric mean AUC₀₋₂₄ was 48.08 mg·h/L for regorafenib, 47.74 mg·h/L for M-2, and 35.95 mg·h/L for M-5 [2]. Estimated free plasma concentrations of regorafenib and M-2, but not M-5, exceeded the IC₅₀ at human and murine VEGFR2, indicating regorafenib and M-2 are the primary contributors to in vivo pharmacologic activity [1]. Protein binding is high for all three entities: regorafenib >99.5%, M-2 99.8%, M-5 99.95% [3].

Pharmacokinetics Metabolite Activity Drug Exposure

Refractory mCRC: Comparable OS but Distinct Toxicity Signature vs. TAS-102

In the refractory mCRC setting, real-world data indicate that overall survival with regorafenib and TAS-102 (trifluridine/tipiracil) is comparable, but toxicity profiles differ markedly. A nationwide population-based study in Taiwan (n=2,608 regorafenib; n=521 TAS-102) reported median OS of 6.5 months for regorafenib versus 7.5 months for TAS-102 (p=0.001) [1]. However, a retrospective study in Japan (n=146 regorafenib; n=54 TAS-102) found no significant difference in median OS (6.7 vs. 6.5 months; HR 1.01; p=0.97) or PFS (2.1 vs. 2.1 months; HR 1.20; p=0.27) [2]. Toxicity differences were consistent across studies: regorafenib was associated with higher rates of hand-foot skin reaction and hypertension, while TAS-102 caused more neutropenia, leukopenia, nausea, and febrile neutropenia [2]. These differential toxicity signatures directly inform agent selection based on patient comorbidities and tolerability concerns.

Metastatic Colorectal Cancer Third-Line Therapy Toxicity Management

Hand-Foot Skin Reaction (HFSR) Incidence: Regorafenib vs. Sorafenib

Although both regorafenib and sorafenib are associated with hand-foot skin reaction (HFSR), quantitative data indicate a lower overall incidence with regorafenib. In a head-to-head retrospective analysis of patients who received both agents (n=88), all-grade drug-related HFSR occurred in 31.8% (28/88) of patients during regorafenib therapy compared with 59.1% (52/88) during prior sorafenib therapy [1]. Grade 3 HFSR rates were 10.2% (9/88) with regorafenib versus 21.6% (19/88) with sorafenib [1]. A separate real-world study in HCC reported all-grade HFSR in 30% of regorafenib-treated patients, with diarrhea (21%) and fatigue (16%) as other common toxicities [2]. In contrast, sorafenib's HFSR incidence in clinical trials ranges from 45–60% all-grade and 20–25% grade 3–4 [3]. This differential HFSR burden is clinically relevant and may influence agent selection in patients with pre-existing dermatologic conditions or those at high risk for treatment-limiting skin toxicity.

Adverse Event Profile Toxicity Comparison TKI Tolerability

Patent Exclusivity and Generic Availability Timeline

Regorafenib's primary patent protection in the United States (US Patent No. 8,637,553) is expected to expire on July 9, 2032 [1]. In Europe, the main patent protection expires in August 2028 [2]. This extended exclusivity period compared to earlier multi-kinase inhibitors like sorafenib (which faced US generic entry in 2020–2021) and sunitinib (US generics available from 2021) has direct implications for procurement cost and supply chain planning. As of 2025–2026, regorafenib remains under patent protection in major markets, and no generic versions are commercially available [3]. A Paragraph IV patent challenge has been filed, but no FDA-approved generic has launched [3].

Patent Expiration Procurement Planning Cost of Goods

Regorafenib: Evidence-Based Research and Procurement Application Scenarios


Second-Line Therapy for Sorafenib-Progressed Hepatocellular Carcinoma (HCC)

Regorafenib is the only multi-kinase inhibitor with a dedicated positive Phase III trial (RESORCE) demonstrating a 38% reduction in risk of death (HR 0.62, p<0.0001) and median OS improvement of 2.8 months (10.6 vs. 7.8 months) specifically in HCC patients who have progressed on or are intolerant to sorafenib [1]. This evidence supports its use as the standard-of-care second-line agent in this population, and it is the appropriate compound for preclinical models investigating sorafenib-resistance mechanisms or sequential anti-angiogenic therapy [1].

Refractory Metastatic Colorectal Cancer (mCRC) with Distinct Toxicity Considerations

In the third-line mCRC setting, regorafenib offers comparable overall survival to TAS-102 (6.5–6.7 months) but with a distinct, predictable toxicity profile characterized by hand-foot skin reaction (31.8% all-grade, 10.2% grade 3) and hypertension [2]. Regorafenib is the preferred agent when avoidance of myelosuppression (neutropenia, leukopenia) is clinically desirable or when patients have experienced significant nausea with prior therapies [2]. The dual VEGFR2/TIE2 inhibition mechanism also makes it suitable for studies investigating angiogenic escape pathways [3].

Gastrointestinal Stromal Tumors (GIST) After Imatinib and Sunitinib Failure

Regorafenib is approved for advanced GIST following progression on imatinib and sunitinib based on the Phase III GRID trial, which demonstrated a median progression-free survival (PFS) of 4.8 months with regorafenib versus 0.9 months with placebo (HR 0.27, p<0.0001) [4]. This represents a 5.3-fold improvement in PFS, establishing regorafenib as the standard third-line agent in this disease. Its broad kinase inhibition profile, including KIT and PDGFR-β (IC₅₀ = 7 nM and 22 nM, respectively), is particularly relevant for targeting secondary KIT mutations that confer resistance to imatinib and sunitinib [5].

Preclinical Investigation of VEGFR2/TIE2 Dual Blockade and Tumor Microenvironment Modulation

Regorafenib's unique dual inhibition of VEGFR2 (IC₅₀ 3–4.2 nM) and TIE2 (IC₅₀ 31 nM) provides a mechanism-based tool for studying angiogenic signaling crosstalk, vessel normalization, and resistance to VEGF-targeted therapies [5]. Additionally, its inhibition of CSF1R and modulation of tumor-associated macrophages supports preclinical research in immuno-oncology, particularly in combination with immune checkpoint inhibitors [3]. The availability of characterized active metabolites M-2 and M-5, which achieve comparable in vivo exposure to the parent drug, further distinguishes regorafenib for pharmacodynamic studies where sustained target engagement is critical [6].

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